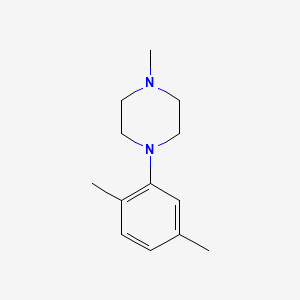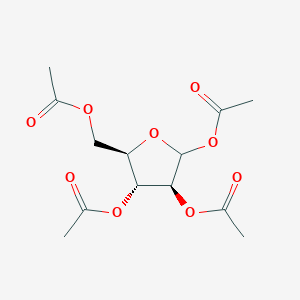
D-Arabinofuranose, tetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Arabinofuranose, tetraacetate is a derivative of D-arabinofuranose, a five-carbon sugar that is part of the pentose family. This compound is characterized by the presence of four acetyl groups attached to the hydroxyl groups of the arabinofuranose molecule. It is commonly used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
D-Arabinofuranose, tetraacetate can be synthesized through the acetylation of D-arabinofuranose. The process typically involves the reaction of D-arabinofuranose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups. The product is then purified through recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to purification processes such as distillation and crystallization to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
D-Arabinofuranose, tetraacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyl groups.
Major Products Formed
Oxidation: Formation of arabinonic acid derivatives.
Reduction: Formation of D-arabinofuranose.
Substitution: Formation of various substituted arabinofuranose derivatives.
Wissenschaftliche Forschungsanwendungen
D-Arabinofuranose, tetraacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in the structure and function of polysaccharides in cell walls.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Wirkmechanismus
The mechanism of action of D-arabinofuranose, tetraacetate involves its interaction with specific enzymes and molecular targets. In biological systems, it can be incorporated into polysaccharides, affecting their structure and function. The acetyl groups can also be hydrolyzed, releasing acetic acid and the parent sugar, which can then participate in various metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Ribofuranose, tetraacetate: Similar in structure but derived from ribose instead of arabinose.
D-Xylofuranose, tetraacetate: Another similar compound derived from xylose.
D-Glucopyranose, tetraacetate: Derived from glucose and has a pyranose ring structure.
Uniqueness
D-Arabinofuranose, tetraacetate is unique due to its specific configuration and the presence of acetyl groups, which confer distinct chemical properties. Its ability to participate in various chemical reactions and its applications in different fields make it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
61826-42-4 |
|---|---|
Molekularformel |
C13H18O9 |
Molekulargewicht |
318.28 g/mol |
IUPAC-Name |
[(2R,3R,4S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12+,13?/m1/s1 |
InChI-Schlüssel |
IHNHAHWGVLXCCI-FKJOKYEKSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


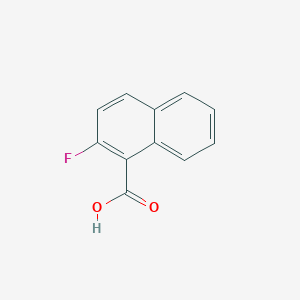

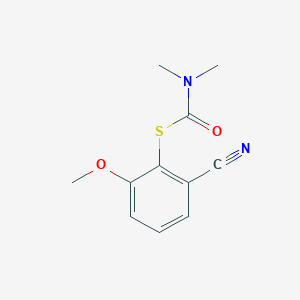


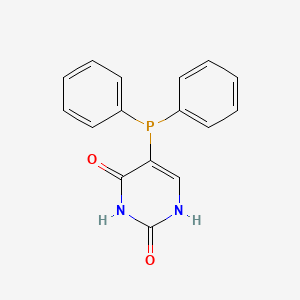
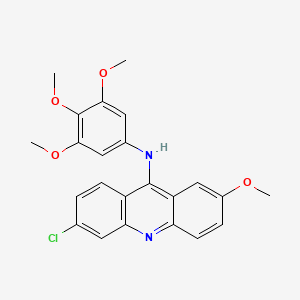
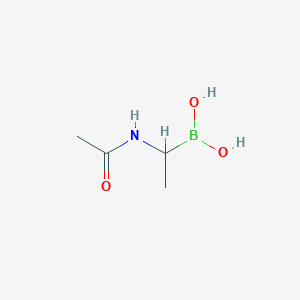

![{2-[3-(2,4-dimethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}[2-(pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B14137491.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B14137498.png)
